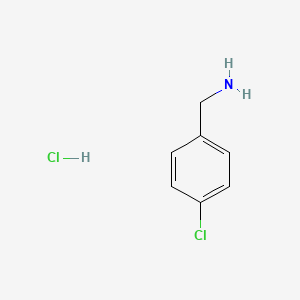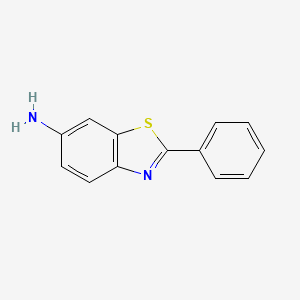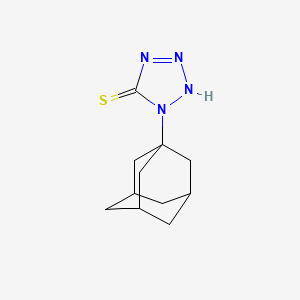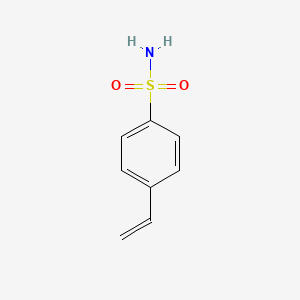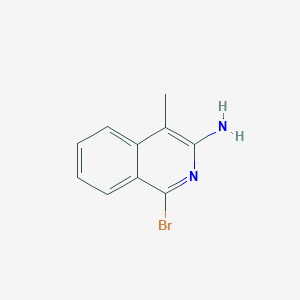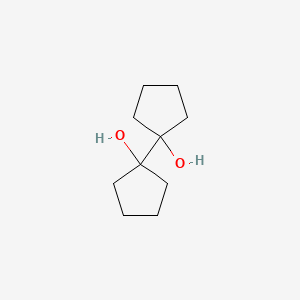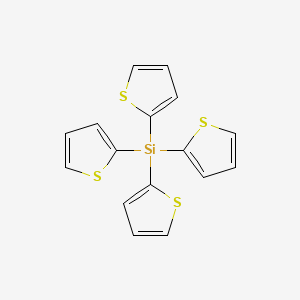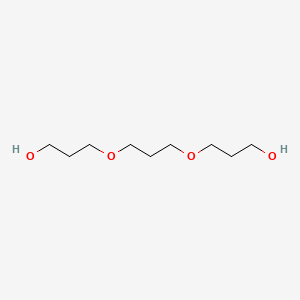
4,8-Dioxaundecane-1,11-diol
Übersicht
Beschreibung
4,8-Dioxaundecane-1,11-diol, also known as DU, is a synthetic compound with potential applications in various fields of research and industry. It has the molecular formula C9H20O4 and is also known by other names such as 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol .
Molecular Structure Analysis
The molecular structure of 4,8-Dioxaundecane-1,11-diol is represented by the formula C9H20O4 . The compound has a molecular weight of 192.25 g/mol . The InChI representation of the molecule is InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 .Physical And Chemical Properties Analysis
4,8-Dioxaundecane-1,11-diol has a molecular weight of 192.25 g/mol . It has a computed XLogP3-AA value of -0.4 , indicating its relative hydrophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 58.9 Ų . The compound has a rotatable bond count of 10 .Wissenschaftliche Forschungsanwendungen
Synthesis of Acetals and Their Derivatives
Scientific Field
Summary of the Application
4,8-Dioxaundecane-1,11-diol is used in the synthesis of acetals and their derivatives. This process involves the reaction of tripentaerythritol with cyclohexanone, resulting in the formation of 2′,2 ′′:6 ′,6′′:10′,10 ′′-tri-O-cyclohexylidene-2,2,6,6,10,10-hexakis(hydroxymethyl)-4,8-dioxa-1,11-undecandiol .
Methods of Application or Experimental Procedures
The reaction of tripentaerythritol with cyclohexanone is catalyzed by toluenesulfonic acid in a mixture of N,N-dimethylformamide and benzene .
Results or Outcomes
The reaction results in the efficient conversion of tripentaerythritol into 2′,2 ′′:6 ′,6′′:10′,10 ′′-tri-O-cyclohexylidene-2,2,6,6,10,10-hexakis(hydroxymethyl)-4,8-dioxa-1,11-undecandiol .
Synthesis of Various Chemical Compounds
Summary of the Application
4,8-Dioxaundecane-1,11-diol is used in the synthesis of various chemical compounds. It can be synthesized from Propanoic acid, 3,3’- [1,3-propanediylbis (oxy)]bis-, diethyl ester (9CI) .
Methods of Application or Experimental Procedures
The synthesis involves several steps, including the reaction with acrylonitrile in the presence of 2%w/v sodium hydroxide, followed by a reaction with concentrated sulfuric acid in 95% ethanol, and finally a reaction with lithium aluminium hydride .
Results or Outcomes
The synthesis results in the efficient conversion of Propanoic acid, 3,3’- [1,3-propanediylbis (oxy)]bis-, diethyl ester (9CI) into 4,8-Dioxaundecane-1,11-diol .
Eigenschaften
IUPAC Name |
3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVPIADNSVGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194436 | |
| Record name | 4,8-Dioxaundecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dioxaundecane-1,11-diol | |
CAS RN |
4161-32-4 | |
| Record name | 3,3′-[1,3-Propanediylbis(oxy)]bis[1-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dioxaundecane-1,11-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dioxaundecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dioxaundecane-1,11-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



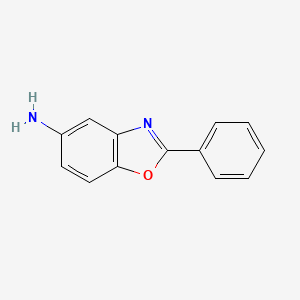
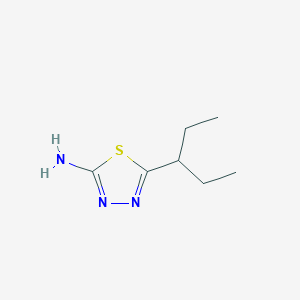
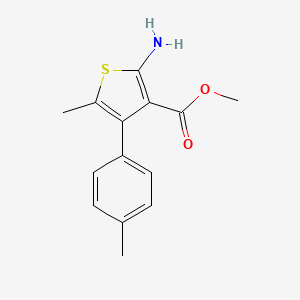
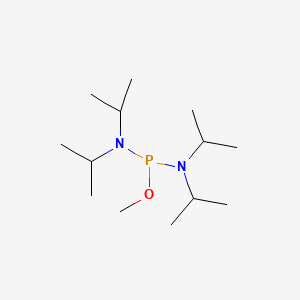
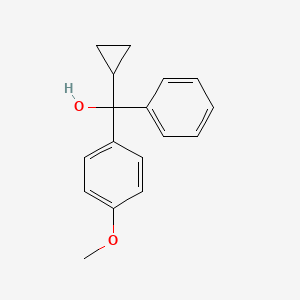
![1-[(2r)-3-(Acetylsulfanyl)-2-methylpropanoyl]-l-proline](/img/structure/B1593703.png)
